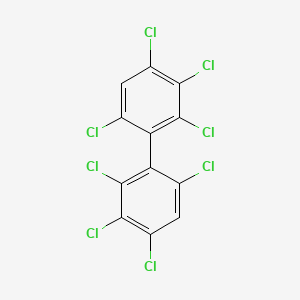

2,2',3,3',4,4',6,6'-Octachlorobiphenyl

Beschreibung

The exact mass of the compound 2,2',3,3',4,4',6,6'-Octachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.94e-10 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2',3,3',4,4',6,6'-Octachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,3',4,4',6,6'-Octachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,3,4,6-tetrachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-3-1-5(15)9(17)11(19)7(3)8-4(14)2-6(16)10(18)12(8)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDBBDKYNWRFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074134 | |

| Record name | 2,2',3,3',4,4',6,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33091-17-7 | |

| Record name | 2,2',3,3',4,4',6,6'-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033091177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',6,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',6,6'-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600RQQ4YVA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Biopersistence and Toxicokinetics of 2,2',3,3',4,4',6,6'-Octachlorobiphenyl (PCB 197) in Mammalian Models: A Mechanistic Guide

Executive Summary The toxicokinetics of highly chlorinated biphenyls present unique analytical challenges in mammalian models. Among these, 2,2',3,3',4,4',6,6'-Octachlorobiphenyl (PCB 197) stands out due to its extreme biopersistence and complex stereochemistry. As a Senior Application Scientist, I approach the evaluation of PCB 197 not merely as a standard pharmacokinetic exercise, but as a mechanistic puzzle governed by steric hindrance, receptor antagonism, and chiral biology. A critical failure point in standard pharmacokinetic modeling is the assumption of rapid equilibration and metabolism. For highly chlorinated congeners like PCB 197, we must pivot our analytical framework to account for atropisomerism and receptor-mediated metabolic suppression. This guide provides a comprehensive, self-validating framework for understanding and experimentally profiling the toxicokinetics of PCB 197.

Structural Determinants of Biopersistence

The core driver of PCB 197's toxicokinetics is its molecular architecture. With eight chlorine atoms—four occupying the critical ortho positions (2,2',6,6')—the molecule exhibits a massive rotational barrier between its two phenyl rings, locking it into 1[1].

Furthermore, the lack of two adjacent, unsubstituted carbon atoms on the biphenyl ring renders PCB 197 highly resistant to cytochrome P450 (CYP)-mediated epoxidation. Because rapid metabolism requires these adjacent open sites, the2[2]. Consequently, PCB 197 is among the most stable and 3[3].

Toxicokinetic Pathway & Atropisomeric Enrichment

Because racemic PCB 197 cannot readily undergo biotransformation, its systemic half-life is dictated by tissue partitioning. Upon absorption, its high lipophilicity drives accumulation in adipose tissue and the liver. However, the two enantiomers do not behave identically in vivo.

Research in Sprague-Dawley rats demonstrates that the enantiomers of PCB 197 exhibit differing pharmacodynamic potencies. Specifically, only the 4[4]. This indicates a stereoselective interaction with hepatic enzymes, meaning that toxicokinetic modeling must track the Enantiomeric Fraction (EF) rather than just total parent compound concentration.

Figure 1: Mammalian toxicokinetic pathway of PCB 197 highlighting its extreme biopersistence.

Xenobiotic Receptor Antagonism

Highly chlorinated PCBs actively disrupt xenobiotic clearance. By acting as competitive antagonists to the Steroid and Xenobiotic Receptor (SXR), they inhibit the transcriptional activation of critical phase I (CYP3A4) and phase III (MDR1) clearance proteins. In vitro assays have shown that the2[2] contributes to this antagonistic effect. This creates a dangerous physiological feedback loop: PCB 197 not only resists its own metabolism but also suppresses the mammalian host's ability to clear other toxic xenobiotics.

Figure 2: Mechanism of SXR antagonism by PCB 197 leading to repressed xenobiotic clearance.

Quantitative Data Summaries

To establish a baseline for experimental design, the physicochemical and toxicodynamic parameters of PCB 197 are summarized below.

Table 1: Physicochemical & Structural Profile of PCB 197

| Parameter | Value / Description |

| IUPAC Name | 5[5] |

| CAS Number | 5[5] |

| Molecular Weight | 5[5] |

| Substitution Pattern | 1[1] |

| Atropisomerism | 1[1] |

Table 2: Toxicodynamic & Metabolic Parameters

| Parameter | Observation / Mechanism |

| Metabolic Clearance | 2[2] |

| CYP450 Induction | 4[4] |

| Enantiomeric Activity | 4[4] |

| SXR Interaction | 2[2] |

Self-Validating Experimental Methodologies

To accurately capture the toxicokinetics of PCB 197, standard achiral assays are insufficient. The following protocols are designed to validate the enantioselective retention and receptor antagonism of PCB 197.

Protocol 1: In Vivo Toxicokinetic Profiling and Enantiomeric Fractionation

Causality Focus: Standard achiral Gas Chromatography (GC) cannot resolve the (+)- and (-)-atropisomers. Because PCB 197 has a high rotational barrier, the enantiomers act as distinct xenobiotics in vivo. It is critical to measure the enantiomeric fraction (EF) to determine if tissue retention is stereoselective.

-

Dosing: Administer racemic PCB 197 (e.g., 100 µmol/kg) via oral gavage in a lipid vehicle (corn oil) to mammalian models (e.g., Sprague-Dawley rats).

-

Harvesting: Euthanize subjects and collect liver, brain, and adipose tissues at specific time points (e.g., 1, 3, and 5 days post-exposure).

-

Extraction: Homogenize tissues and perform a rigorous lipid extraction using a hexane/dichloromethane (1:1 v/v) solvent system.

-

Clean-up: Pass the crude extract through an acidified multilayer silica gel column to destroy bulk lipids, followed by a Florisil column to isolate the non-polar PCB fraction from interfering biological matrices.

-

Chiral GC-MS Analysis: Inject the purified fraction into a GC-MS equipped with a chiral capillary column (e.g., modified cyclodextrin-based stationary phase). Calculate the Enantiomeric Fraction using the formula: EF = Area(+) / (Area(+) + Area(-)). A deviation from EF = 0.5 indicates enantioselective biological processing.

Protocol 2: In Vitro SXR Antagonism and CYP3A4 Repression Assay

Causality Focus: Highly chlorinated PCBs linger in tissues and disrupt normal signaling. By transfecting cells with SXR and a reporter gene, we isolate the specific receptor-mediated mechanism of this disruption, proving that PCB 197 actively suppresses xenobiotic clearance.

-

Cell Culture: Cultivate human hepatoma (HepG2) cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Transfection: Co-transfect cells with a human SXR expression plasmid and a CYP3A4-promoter luciferase reporter plasmid using a lipofection reagent. Include a Renilla luciferase plasmid as an internal control for transfection efficiency.

-

Treatment: Pre-treat cells with varying concentrations (1–33 µM) of PCB 197 for 24 hours. Subsequently, challenge the cells with a known SXR agonist (e.g., 10 µM rifampicin).

-

Quantification: Lyse the cells and measure luminescence using a dual-luciferase reporter assay system. Normalize the Firefly luciferase signal against the Renilla luciferase internal control.

-

Data Interpretation: A dose-dependent reduction in rifampicin-induced luciferase activity in the presence of PCB 197 confirms competitive SXR antagonism and explains the compound's ability to repress phase I metabolic enzymes.

References

-

HEALTH RISKS OF PCB IN THE INDOOR CLIMATE IN DENMARK : Sundhedsstyrelsen (sst.dk) - 3

-

Chiral effects in the induction of drug-metabolizing enzymes using synthetic atropisomers of polychlorinated biphenyls (PCBs) : PubMed (nih.gov) - 4

-

2,2',3,3',4,4',6,6'-Octachlorobiphenyl 35 µg/mL in Isooctane : LGC Standards (lgcstandards.com) - 5

-

Analysis of PCBs with special emphasis on comprehensive two-dimensional gas chromatography of atropisomers : Diva-portal.org - 1

-

Highly Chlorinated PCBs Inhibit the Human Xenobiotic Response Mediated by the Steroid and Xenobiotic Receptor (SXR) : UC Irvine (uci.edu) - 2

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

- 3. sst.dk [sst.dk]

- 4. Chiral effects in the induction of drug-metabolizing enzymes using synthetic atropisomers of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,2',3,3',4,4',6,6'-Octachlorobiphenyl 35 µg/mL in Isooctane [lgcstandards.com]

Environmental Persistence and Toxicokinetics of PCB 197 in Marine Ecosystems: A Technical Whitepaper

Executive Summary

Polychlorinated biphenyls (PCBs) represent a legacy class of persistent organic pollutants (POPs) characterized by their extreme resistance to photolytic, biological, and chemical degradation[1]. Among the 209 possible congeners, 2,2',3,3',4,4',6,6'-Octachlorobiphenyl (PCB 197) is a highly chlorinated, sterically hindered molecule[2]. Due to its structural stability, high molecular weight, and profound hydrophobicity, PCB 197 exhibits severe environmental persistence, particularly within marine sediments which act as long-term anaerobic sinks[3]. For researchers and drug development professionals studying xenobiotic metabolism, understanding the chiral toxicokinetics and bioaccumulation pathways of PCB 197 is critical for modeling ecological risk and mammalian exposure profiles[4].

Structural Causality of Environmental Persistence

PCB 197 contains eight chlorine atoms, with four occupying the ortho positions (2,2',6,6')[2]. This specific substitution pattern dictates its environmental fate:

-

Steric Hindrance: The bulky ortho-chlorines prevent the biphenyl rings from assuming a coplanar conformation. This lack of coplanarity significantly reduces its affinity for the aryl hydrocarbon receptor (AhR), classifying it as a .

-

Resistance to Degradation: The rate of cytochrome P450-catalyzed hydroxylation decreases as the number of chlorine substitutions increases and as the number of unsubstituted adjacent carbon atoms decreases. Consequently, octachlorobiphenyls like PCB 197 are highly resistant to aerobic biodegradation in water columns and sediments[5].

-

Partitioning and Diagenesis: With a log Kow exceeding 5, PCB 197 rapidly partitions out of the aqueous phase into suspended particulate matter and sediments[6]. Diagenetic processes in marine sediments impose an additional biomagnification step at the base of the detritus food web, elevating exposure for benthic organisms[7].

Environmental partitioning and trophic transfer of PCB 197 in marine ecosystems.

Chiral Toxicokinetics and CYP450 Metabolism

Unlike symmetrical congeners, the specific substitution pattern of PCB 197 renders it axially chiral, existing as two stable enantiomers (atropisomers)[4]. This chirality introduces a layer of complexity into its pharmacokinetics and toxicodynamics.

-

Enantiomer-Selective Induction: Biological systems interact with chiral PCBs stereoselectively. For instance, (+)-PCB 197 has been shown to possess a significantly greater capacity for inducing total cytochrome P450 (CYP) enzymes compared to its (-)-PCB 197 counterpart in hepatic models[4].

-

Biotransformation Pathways: While highly resistant to metabolism, prolonged exposure can lead to the formation of hydroxylated metabolites, primarily2 (2,2',3,3',4,5,5',6-Octachlorobiphenyl)[2]. This transformation is mediated by hepatic monooxygenases, where reactive arene oxide intermediates may form before undergoing an NIH shift or hydration to yield the stable phenolic metabolite. These hydroxylated metabolites can sometimes exhibit greater toxicity or endocrine-disrupting potential than the parent compound[2].

Enantiomer-selective CYP450 induction and biotransformation of chiral PCB 197.

Quantitative Data: Fate and Bioaccumulation Metrics

Table 1 summarizes the physicochemical parameters and environmental metrics associated with highly chlorinated PCBs like PCB 197.

| Parameter | Value / Description | Ecological Implication |

| IUPAC Name | 2,2',3,3',4,4',6,6'-Octachlorobiphenyl | High steric hindrance, NDL toxicity profile[2] |

| Log Kow | > 5.0 | Extreme hydrophobicity; high bioaccumulation potential[6] |

| Water Column Half-Life | ~8.9 years (Total PCBs) | Persistent long-term exposure for pelagic species[8] |

| Atmospheric Half-Life | 48 - 477 days | Capable of long-range atmospheric transport[5] |

| Primary Metabolite | 5-OH-PCB 197 | Potential for secondary toxicity and endocrine disruption[2] |

| Sediment Guideline | 0.0037 μg/kg dw (Total PCBs) | Threshold for protecting apex predators (e.g., killer whales)[9] |

Self-Validating Experimental Protocols

To rigorously evaluate the environmental burden and metabolic fate of PCB 197, analytical and toxicological protocols must be self-validating. The following methodologies incorporate internal controls to ensure data integrity.

Protocol 1: Enantioselective Extraction and GC-MS/MS Quantification from Marine Sediments

Objective: Isolate and quantify the enantiomeric fraction (EF) of PCB 197 in benthic matrices.

-

Matrix Preparation: Lyophilize 10g of marine sediment to remove moisture, which otherwise impedes non-polar solvent penetration. Homogenize the dried sample.

-

Internal Standardization: Spike the sample with a known concentration of 13C12-labeled PCB 197. Causality: This isotopically labeled surrogate behaves identically to native PCB 197 during extraction but is distinguishable by mass spectrometry, allowing for precise calculation of extraction recovery and correction of matrix suppression[10].

-

Accelerated Solvent Extraction (ASE): Extract using a Hexane/Dichloromethane (1:1 v/v) mixture at 100°C and 1500 psi. Causality: Elevated temperature and pressure overcome the strong binding affinity of octachlorobiphenyls to organic carbon in the sediment[3].

-

Acidified Silica Gel Cleanup: Pass the extract through a multi-layer silica gel column impregnated with concentrated sulfuric acid. Causality: The acid destroys biogenic lipids and organic interferents without degrading the highly stable PCB 197, preventing GC column fouling.

-

Chiral GC-MS/MS Analysis: Inject the purified extract into a gas chromatograph equipped with a cyclodextrin-based chiral capillary column. Causality: The chiral stationary phase forms transient diastereomeric complexes with the PCB 197 enantiomers, enabling the chromatographic resolution of (+)-PCB 197 and (-)-PCB 197 for enantiomeric fraction (EF) calculation[4].

Self-validating workflow for enantioselective extraction and GC-MS/MS analysis.

Protocol 2: In Vitro Hepatocyte CYP450 Induction Assay

Objective: Assess the enantiomer-specific monooxygenase induction capacity of PCB 197.

-

Cell Culture: Isolate primary marine teleost hepatocytes via two-step collagenase perfusion to maintain in vivo-like metabolic competence.

-

Enantiomer Dosing: Treat parallel cultures with vehicle (DMSO), racemic PCB 197, (+)-PCB 197, and (-)-PCB 197 at sub-lethal concentrations (e.g., 1-10 μM).

-

Viability Verification: Perform an MTT or Alamar Blue assay on a subset of treated cells. Causality: Ensures that any observed decrease in enzyme activity is due to a lack of induction rather than generalized cytotoxicity.

-

EROD/PROD Activity Measurement: Quantify the O-dealkylation of ethoxyresorufin (EROD) and pentoxyresorufin (PROD) fluorometrically. Causality: EROD and PROD are specific functional markers for CYP1A and CYP2B activity, respectively. Comparing the fluorescence output validates the differential induction potency of the PCB 197 enantiomers[4].

Conclusion

The environmental persistence of PCB 197 is a direct consequence of its highly chlorinated, sterically hindered structure, which severely limits aerobic degradation and promotes accumulation in marine sediments[5][10]. However, its axial chirality introduces enantiomer-selective interactions within the biosphere, dictating its toxicokinetics and the induction of xenobiotic-metabolizing enzymes[4]. By employing rigorous, self-validating analytical and in vitro protocols, researchers can accurately model the ecological and pharmacological impacts of this persistent organic pollutant.

Sources

- 1. chm.pops.int [chm.pops.int]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. ajol.info [ajol.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. epa.gov [epa.gov]

- 6. sst.dk [sst.dk]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]

The Endocrine Disrupting Topology of PCB-197 (2,2',3,3',4,4',6,6'-Octachlorobiphenyl): Mechanisms, Toxicodynamics, and Screening Protocols

Executive Summary

The evaluation of polychlorinated biphenyls (PCBs) in toxicological screening has historically been dominated by Dioxin-Like (DL) congeners that activate the Aryl hydrocarbon Receptor (AhR). However, highly chlorinated, ortho-substituted congeners such as PCB-197 (2,2',3,3',4,4',6,6'-Octachlorobiphenyl) present a distinct, insidious threat profile. As a strictly Non-Dioxin-Like (NDL) PCB, PCB-197 bypasses the AhR entirely, instead exerting profound endocrine-disrupting effects through the constitutive androstane receptor (CAR), the pregnane X receptor (PXR), and direct competitive binding with hormone transport proteins.

This technical guide provides an in-depth mechanistic analysis of PCB-197's endocrine-disrupting properties, focusing on the thyroid and gonadal axes, and outlines self-validating experimental workflows for researchers and drug development professionals assessing NDL-PCB toxicity.

Molecular Topology & Receptor Exclusion

The endocrine-disrupting mechanism of PCB-197 is fundamentally dictated by its molecular topology. PCB-197 possesses eight chlorine atoms, with four occupying the ortho positions (2,2',6,6') on the biphenyl rings.

This tetra-ortho substitution creates immense steric hindrance, forcing the two phenyl rings into a perpendicular conformation (a dihedral angle approaching 90°). Because AhR binding strictly requires a planar molecular geometry, PCB-197 exhibits negligible AhR affinity[1]. Consequently, its toxicity cannot be measured using traditional Toxic Equivalency (TEQ) models. Instead, this bulky, non-planar conformation optimizes the molecule for interaction with alternative nuclear receptors and transport proteins, driving its specific endocrine-disrupting capabilities.

Mechanistic Pathways of Endocrine Disruption

Thyroid Axis Disruption (CAR/PXR & TTR)

PCB-197 disrupts thyroid hormone homeostasis through two converging mechanisms:

-

Hepatic Enzyme Induction: PCB-197 acts as an agonist for the xenobiotic sensors CAR and PXR[2]. Activation of these nuclear receptors massively upregulates the expression of hepatic UDP-glucuronosyltransferases (UGTs). This induction accelerates the glucuronidation and subsequent biliary excretion of Thyroxine (T4), leading to a rapid depletion of circulating thyroid hormones (hypothyroidism)[3].

-

Transport Protein Displacement: PCB-197 and its hydroxylated metabolites (OH-PCBs) share structural homology with endogenous thyroid hormones. This allows them to competitively bind to Transthyretin (TTR) , the primary transport protein for T4 in the blood[4]. By displacing T4 from TTR, PCB-197 increases the pool of free T4, which is then rapidly cleared by the upregulated hepatic UGTs, exacerbating the hypothyroid state[5].

Gonadal Axis Disruption (HPG Axis)

Beyond the thyroid, PCB-197 exerts deleterious effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis. NDL-PCBs demonstrate weak but significant antagonistic activity at both the Estrogen Receptor (ER α ) and Androgen Receptor (AR). Perinatal exposure to these congeners suppresses multiple aspects of hypothalamic circuitry, leading to altered sexual differentiation, reduced sperm motility, and long-term reproductive behavioral deficits[6].

Caption: Mechanistic pathways of PCB-197 endocrine disruption via thyroid and gonadal axes.

Quantitative Toxicodynamics

To effectively model PCB-197 in toxicological or pharmacological screening, researchers must understand its comparative binding affinities. The table below summarizes the toxicodynamic profile of PCB-197 against key endocrine and xenobiotic targets.

Table 1: Comparative Toxicodynamics and Receptor Affinities of PCB-197

| Target / Receptor | Ligand Type | Binding Affinity / Activity | Primary Mechanism of Action |

| Aryl Hydrocarbon Receptor (AhR) | N/A | Negligible (IC 50 > 100 µM) | Steric hindrance prevents planar intercalation. |

| Constitutive Androstane Receptor (CAR) | Agonist | Moderate to High | Upregulates CYP2B and UGT expression. |

| Transthyretin (TTR) | Competitive Inhibitor | High Affinity (Displaces T4) | Competitive inhibition of thyroxine transport. |

| Estrogen Receptor (ER α ) | Antagonist | Weak | Disrupts HPG axis signaling and sexual differentiation. |

Experimental Workflows: Validating PCB-197 Endocrine Disruption

To rigorously evaluate the endocrine-disrupting effects of PCB-197, a multi-phase experimental workflow is required. The following protocols are designed as self-validating systems, ensuring that in vitro findings are causally linked to in vivo physiological outcomes.

Caption: Multiphase experimental workflow for validating PCB-197 endocrine disruption.

Protocol 1: In Vitro Transthyretin (TTR) Competitive Binding Assay

Objective: Quantify the displacement of thyroxine (T4) by PCB-197 to assess direct thyroid transport disruption. Causality Check: We utilize radiolabeled [ 125 I]-T4 rather than fluorescent probes to achieve high-sensitivity, interference-free radiometric quantification of displacement from TTR[5].

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute human recombinant TTR in Tris-HCl buffer (pH 8.0, 0.1 M NaCl, 1 mM EDTA). Rationale: The slightly alkaline pH maintains the physiological tetrameric conformation of TTR, which is critical for ligand binding.

-

Ligand Incubation: Incubate TTR (30 nM) with[ 125 I]-T4 (approx. 50,000 cpm) and varying concentrations of PCB-197 (0.1 nM to 10 µM) for 30 minutes at 4°C. Rationale: Incubation at 4°C minimizes the thermal degradation of the protein and stabilizes the rapid binding kinetics for accurate measurement.

-

Separation: Add cold dextran-coated charcoal to the mixture and incubate for 10 minutes. Rationale: The charcoal selectively adsorbs free (unbound) T4, while the larger TTR-bound T4 remains suspended in the supernatant.

-

Quantification: Centrifuge the samples at 4000 x g for 10 minutes. Extract the supernatant and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the IC 50 of PCB-197 using non-linear regression analysis (GraphPad Prism or equivalent). A decrease in supernatant radioactivity directly correlates with PCB-197 displacing T4.

Protocol 2: In Vivo Perinatal Exposure & Neuroendocrine Assessment

Objective: Evaluate the developmental neuroendocrine toxicity and HPG axis disruption caused by PCB-197. Causality Check: By measuring both circulating hormones and hepatic enzyme activity, we can confirm whether observed hypothyroidism is driven by CAR/PXR-mediated clearance.

Step-by-Step Methodology:

-

Dosing Regimen: Administer PCB-197 (1, 5, and 10 mg/kg/day) dissolved in corn oil via oral gavage to pregnant Sprague-Dawley rats from Gestational Day (GD) 6 through Postnatal Day (PND) 21. Rationale: This specific dosing window covers the critical periods of fetal thyroid organogenesis, brain development, and lactation-mediated transfer[3].

-

Toxicokinetic Sampling: Euthanize pups on PND 21. Collect trunk blood, isolate the serum, and snap-freeze at -80°C. Excise and weigh the liver and gonads.

-

Hormone Quantification: Perform Radioimmunoassay (RIA) for total T4, free T4, and T3. Rationale: RIA provides superior sensitivity and specificity over standard ELISA for the extremely low circulating hormone volumes found in neonatal rodent models.

-

Hepatic Enzyme Assay: Isolate hepatic microsomes from the pup livers via ultracentrifugation (100,000 x g). Measure UDP-glucuronosyltransferase (UGT) activity using p-nitrophenol as a substrate. Rationale: A significant spike in UGT activity validates that the reduction in serum T4 is causally linked to CAR/PXR-mediated hepatic clearance.

Implications for Drug Development and Toxicological Screening

For drug development professionals and toxicologists, the profile of PCB-197 underscores a critical blind spot in traditional environmental screening. Assays that rely exclusively on AhR-mediated endpoints (such as the CALUX assay) will yield false negatives for highly ortho-substituted congeners.

To ensure comprehensive safety profiling, screening pipelines must incorporate multiplexed assays that evaluate CAR/PXR agonism and TTR competitive binding. Understanding the non-planar topology of PCB-197 allows researchers to better predict the pharmacokinetic interactions of novel lipophilic drugs, particularly those that might inadvertently induce UGTs and cause secondary endocrine disruption.

Sources

Physicochemical Characteristics and Toxicological Profiling of 2,2',3,3',4,4',6,6'-Octachlorobiphenyl (PCB 197)

Executive Summary

Polychlorinated biphenyls (PCBs) encompass a complex class of 209 congeners, each exhibiting distinct physicochemical properties and toxicological profiles based on their specific chlorination patterns. Among these, 2,2',3,3',4,4',6,6'-Octachlorobiphenyl (PCB 197) stands out as a highly chlorinated, non-coplanar congener. This technical guide provides an in-depth synthesis of PCB 197, detailing the causality behind its structural behavior, its unique receptor-mediated toxicological pathways, and the self-validating analytical protocols required for its precise quantification in complex matrices.

Structural Identity and Quantitative Physicochemical Properties

| Property | Value |

| IUPAC Name | 2,2',3,3',4,4',6,6'-Octachlorobiphenyl |

| BZ/IUPAC Number | PCB 197 |

| CAS Number | 33091-17-7 |

| Molecular Formula | C12H2Cl8 |

| Molecular Weight | 429.7 g/mol |

| Log Kow (Octanol/Water) | 7.30 |

| Water Solubility | < 1 µg/L (Highly Hydrophobic) |

| Physical State | Solid (crystalline) at 25°C |

Structural Causality & Persistence: The physicochemical behavior of PCB 197 is entirely dictated by its chlorination pattern. The presence of eight chlorine atoms—specifically four bulky chlorines at the ortho positions (2,2',6,6')—creates severe steric hindrance between the two phenyl rings[1]. This structural crowding physically prevents the rings from rotating into a planar configuration, locking PCB 197 into a rigid, perpendicular 3D geometry.

This high degree of chlorination and non-coplanarity results in extreme lipophilicity, evidenced by a Log Kow of 7.30[2]. Because it is highly hydrophobic, PCB 197 rapidly partitions out of aqueous environments and aggressively bioaccumulates in the lipid-rich tissues of organisms[3]. Furthermore, the lack of adjacent unsubstituted carbon atoms on the biphenyl rings makes PCB 197 highly resistant to cytochrome P450-mediated metabolism, leading to extreme environmental and biological persistence[4].

Toxicological Mechanisms: Receptor Interactions

The standard toxicological paradigm for PCBs is often centered around the Aryl hydrocarbon receptor (AhR). However, PCB 197 deviates significantly from this pathway due to its structural constraints.

AhR Antagonism vs. SXR/PXR Interaction: Because AhR activation strictly requires a flat, planar ligand (like TCDD or PCB 126) to intercalate into its binding pocket, the bulky, non-coplanar structure of PCB 197 physically prevents AhR binding[5]. Instead, PCB 197 interacts with the Steroid and Xenobiotic Receptor (SXR) in humans, and its rodent ortholog, the Pregnane X Receptor (PXR)[4].

Crucially, highly chlorinated PCBs like PCB 197 exhibit a divergent cross-species response. While they act as potent agonists (activators) of rodent PXR, they function as competitive antagonists to the human SXR[4].

Causality of Toxicity: By antagonizing the human SXR, PCB 197 inhibits the normal xenobiotic response. This suppression prevents the downstream transcription of crucial Phase III metabolic enzymes, such as CYP3A4[4]. Consequently, exposure to PCB 197 blunts the human body's ability to detoxify other endogenous steroids, bioactive dietary compounds, and environmental xenobiotics, leading to compounding systemic toxicity[4].

Figure 1: Differential receptor-mediated pathways of PCB 197 in human vs. rodent models.

Analytical Methodologies & Experimental Protocols

Quantifying PCB 197 in environmental or biological matrices presents a significant analytical challenge. Its high boiling point and structural similarity to other octa-CBs (such as PCB 198 and PCB 199) often result in chromatographic co-elution on standard analytical columns[6]. To overcome this, High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the gold standard[7].

The following protocol is designed as a self-validating system, utilizing Isotope Dilution to ensure absolute quantitative trustworthiness.

Step-by-Step Methodology: Isotope Dilution HRGC-HRMS

-

Isotope Spiking (Self-Validation): Prior to any sample manipulation, spike the matrix with a precisely known concentration of 13C12-labeled PCB 197. Causality: This internal standard behaves chemically identically to the native PCB 197 but has a distinct mass. By tracking the recovery of the 13C12 isotope at the end of the workflow, the system automatically corrects for any analyte loss during extraction, ensuring a self-validating and highly trustworthy quantification[8].

-

Extraction: Subject the sample to Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME) using a non-polar solvent system (e.g., hexane/dichloromethane)[8]. Causality: The non-polar solvent efficiently partitions the highly lipophilic PCB 197 (Log Kow 7.30) away from the aqueous or solid matrix.

-

Aggressive Lipid Cleanup: Pass the raw extract through a multi-layer column consisting of acidic, basic, and neutral silica gel, followed by an alumina column[6]. Causality: Biological and environmental samples are rich in lipids and biogenic macromolecules. If not removed, these compounds will foul the GC inlet and cause severe ion suppression in the mass spectrometer. The acidic silica aggressively oxidizes and destroys these bulk lipids while leaving the chemically inert PCB 197 intact.

-

Solvent Exchange: Evaporate the cleaned eluate under a gentle stream of ultra-pure nitrogen and exchange the solvent to isooctane or nonane[9]. Causality: Isooctane provides a stable, low-volatility matrix that ensures the highly chlorinated PCB 197 remains in solution without evaporating prior to injection.

-

HRGC-HRMS Quantification: Inject the extract into a gas chromatograph equipped with a specialized capillary column (e.g., DB-5MS or DB-XLB). Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode with a mass resolving power (R) of ≥10,000[7]. Causality: The high mass resolving power is strictly required to differentiate the exact mass of PCB 197 from background chemical noise and co-eluting positional isomers, ensuring unambiguous identification[6].

Figure 2: Self-validating HRGC-HRMS analytical workflow for PCB 197 quantification.

References

-

[3] Polychlorinated Biphenyls and Its Effects on the Environment: A Brief Review, AJOL. URL:

-

[7] Review of Polychlorinated Biphenyl Congener Monitoring Methods, EPRI. URL:

-

[8] Application of a static solid-phase microextraction procedure combined with liquid-liquid extraction to determine poly(dimethyl), SCCWRP. URL:

-

[6] A Risk-Management Strategy for PCB-Contaminated Sediments, National Academies Press. URL:

-

[2] POLYCHLORINATED BIPHENYLS AND POLYBROMINATED BIPHENYLS, INCHEM. URL:

-

[1] Toxicological Profile for Polychlorinated Biphenyls (PCBs): Chemical and Physical Information, CDC. URL:

-

[9] Safety Data Sheet: PCB 197 ROTI®Star 500 µg/ml in isooctane, Carl ROTH. URL:

-

[4] Highly chlorinated PCBs inhibit the human xenobiotic response mediated by the steroid and xenobiotic receptor (SXR), PMC - NIH. URL:

-

[5] Human Receptor Activation by Aroclor 1260, a Polychlorinated Biphenyl Mixture, PMC - NIH. URL:

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. inchem.org [inchem.org]

- 3. ajol.info [ajol.info]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Read "A Risk-Management Strategy for PCB-Contaminated Sediments" at NAP.edu [nationalacademies.org]

- 7. restservice.epri.com [restservice.epri.com]

- 8. ftp.sccwrp.org [ftp.sccwrp.org]

- 9. carlroth.com [carlroth.com]

Structural Determinants of Aryl Hydrocarbon Receptor (AhR) Ligand Binding: A Case Study on 2,2',3,3',4,4',6,6'-Octachlorobiphenyl (PCB 197)

Structural determinants preventing PCB 197 from binding the Aryl Hydrocarbon Receptor (AhR).

Executive Summary

Polychlorinated biphenyls (PCBs) are a class of 209 congeners whose toxicological profiles are dictated by their degree and pattern of chlorination. A critical divergence in PCB toxicity lies in their ability to bind and activate the Aryl Hydrocarbon Receptor (AhR), a cytosolic transcription factor responsible for mediating "dioxin-like" toxicity. 2,2',3,3',4,4',6,6'-Octachlorobiphenyl (PCB 197) represents an extreme case of a "non-dioxin-like" (NDL) congener. Due to its tetra-ortho substitution pattern, PCB 197 exhibits a binding affinity to the AhR that is practically zero. This whitepaper details the structural mechanics behind this lack of affinity, provides the quantitative data distinguishing it from coplanar PCBs, and outlines the rigorous experimental protocols required to validate these binding characteristics in a laboratory setting.

Mechanistic Analysis: Steric Hindrance and AhR Pocket Dynamics

The AhR ligand-binding domain (LBD) is located within the PAS-B (Per-ARNT-Sim) domain. Decades of structure-activity relationship (SAR) studies have demonstrated that the AhR binding pocket is highly optimized for planar, hydrophobic, and aromatic molecules with specific dimensions (approximately 14 × 12 × 5 Å) ()[1].

PCB 197 possesses chlorine atoms at all four ortho positions (2, 2', 6, and 6') ()[2]. The Van der Waals radius of a chlorine atom is approximately 1.75 Å. When chlorines occupy the ortho positions on both phenyl rings, their physical bulk creates severe steric repulsion. To minimize this energy state, the biphenyl bond rotates, forcing the two phenyl rings into a nearly orthogonal (perpendicular) conformation with a dihedral angle approaching 90° ()[3].

Causality of Non-Binding: Because the AhR binding cleft is narrow (~5 Å depth), it physically cannot accommodate the three-dimensional bulk of an orthogonal biphenyl structure. The steric clash prevents PCB 197 from docking into the PAS-B domain, resulting in an inability to initiate the AhR-ARNT dimerization required for downstream gene transcription ()[4].

Quantitative Data: Binding Affinities and Toxic Equivalency Factors (TEFs)

The World Health Organization (WHO) utilizes the Toxic Equivalency Factor (TEF) to quantify the AhR-mediated toxicity of a compound relative to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0. Because PCB 197 cannot bind the AhR, its TEF is 0.0 ()[5].

Table 1: Comparative AhR Binding Affinities and TEFs of Selected PCB Congeners

| Congener | IUPAC Name | Ortho Chlorines | Molecular Conformation | Relative AhR Binding Affinity | WHO 2005 TEF |

| TCDD (Reference) | 2,3,7,8-TCDD | N/A | Planar | 1.0 | 1.0 |

| PCB 126 | 3,3',4,4',5-PeCB | 0 | Coplanar | ~1.0 × 10⁻¹ | 0.1 |

| PCB 77 | 3,3',4,4'-TeCB | 0 | Coplanar | ~1.0 × 10⁻² | 0.0001 |

| PCB 118 | 2,3',4,4',5-PeCB | 1 | Semi-planar | ~1.0 × 10⁻⁵ | 0.00003 |

| PCB 197 | 2,2',3,3',4,4',6,6'-OcCB | 4 | Orthogonal (Non-planar) | < 1.0 × 10⁻⁶ | 0.0 |

Experimental Methodologies for Assessing AhR Binding and Activation

To empirically prove the lack of AhR binding by PCB 197, scientists employ a combination of physical binding assays and functional reporter assays. The following protocols are engineered as self-validating systems to prevent false positives/negatives.

Protocol 1: In Vitro Competitive Radioligand Binding Assay

Rationale: This assay directly measures the physical affinity of PCB 197 for the AhR by attempting to displace a known high-affinity radioligand ([³H]-TCDD).

Step-by-step workflow for the competitive radioligand binding assay using hydroxylapatite (HAP).

Step-by-Step Methodology:

-

Cytosol Preparation: Isolate the AhR-rich cytosolic fraction from wild-type mouse hepatoma (Hepa-1c1c7) cells. Homogenize cells in MENG buffer (25 mM MOPS, 2 mM EDTA, 0.02% NaN₃, 10% Glycerol, pH 7.4) supplemented with protease inhibitors. Ultracentrifuge at 100,000 × g for 60 minutes at 4°C to pellet debris.

-

Incubation: Aliquot the cytosol (approx. 2 mg protein/mL). Add 2 nM of [³H]-TCDD. Concurrently, add increasing concentrations of unlabeled PCB 197 (ranging from 1 nM to 50 µM). Use unlabeled TCDD (200 nM) in a separate aliquot as a positive control for specific displacement. Incubate for 2 hours at 20°C to reach equilibrium.

-

Separation (Hydroxylapatite Method): Add 250 µL of hydroxylapatite (HAP) suspension to bind the AhR-[³H]-TCDD complexes. Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Washing: Centrifuge the mixture at 3,000 × g for 5 minutes. Discard the supernatant. Wash the HAP pellet three times with MENG buffer containing 0.5% Tween-80. Causality of Wash: Tween-80 is critical for stripping away non-specifically bound lipophilic radioligands from the HAP matrix, ensuring only high-affinity, receptor-bound [³H]-TCDD remains.

-

Scintillation Counting: Extract the bound radioactivity from the HAP pellet using absolute ethanol. Add scintillation cocktail and quantify using a liquid scintillation counter.

-

Data Analysis: For PCB 197, the displacement curve will remain flat, indicating an inability to outcompete [³H]-TCDD for the AhR pocket.

Protocol 2: AhR-Mediated Luciferase Reporter Gene Assay (CALUX)

Rationale: While Protocol 1 tests physical binding, this assay tests functional transcriptional activation.

Step-by-Step Methodology:

-

Cell Culture: Seed recombinant rat hepatoma H4IIE-luc cells (stably transfected with an AhR-responsive luciferase reporter plasmid) into 96-well plates at a density of 2 × 10⁴ cells/well ()[6].

-

Dosing: After 24 hours, treat the cells with serial dilutions of PCB 197 (0.1 µM to 50 µM). Include TCDD (1 nM) as a positive control and DMSO (0.1% v/v) as a vehicle control.

-

Incubation & Viability Check: Incubate for 24 hours at 37°C, 5% CO₂. Self-Validation: Run a parallel MTT assay on an identical plate. If PCB 197 causes cytotoxicity at high doses, it could artificially lower luciferase readings, mimicking a lack of activation.

-

Lysis and Measurement: Remove media, wash with PBS, and lyse cells using passive lysis buffer. Add luciferin substrate and measure luminescence. PCB 197 will yield luminescence levels identical to the DMSO vehicle control, confirming no AhR activation.

Alternative Pathways: If Not AhR, Then What?

Because PCB 197 is locked in an orthogonal conformation, it interacts with entirely different biological targets, driving "non-dioxin-like" toxicity:

-

Pregnane X Receptor (PXR) / Steroid and Xenobiotic Receptor (SXR): Highly chlorinated, NDL-PCBs like PCB 197 act as potent antagonists to the human SXR, inhibiting the detoxification of endogenous steroids and bioactive dietary compounds ()[7].

-

Ryanodine Receptors (RyR): Ortho-substituted PCBs bind to RyR1 and RyR2, stabilizing the channel in an open state. This leads to rapid calcium efflux from the sarcoplasmic/endoplasmic reticulum, triggering neurodevelopmental toxicity ()[3].

Conclusion

The binding affinity of 2,2',3,3',4,4',6,6'-Octachlorobiphenyl (PCB 197) to the Aryl Hydrocarbon Receptor is virtually non-existent. This is not an anomaly, but a direct consequence of its tetra-ortho chlorination pattern. The resulting steric hindrance forces a non-planar conformation that is physically incompatible with the AhR ligand-binding pocket. Consequently, researchers evaluating the toxicological risk of PCB 197 must bypass AhR-centric models (like the TEF system) and instead utilize assays targeting RyR, PXR/SXR, and neuro-endocrine disruption pathways.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Polychlorinated biphenyls (PCBs)." CDC.[Link]

-

Pessah IN, et al. "Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity." Pharmacology & Therapeutics.[Link]

-

Denison MS, et al. "The Ah Receptor: Adaptive Metabolism, Ligand Diversity, and the Xenokine Model." Chemical Research in Toxicology.[Link]

-

Sundhedsstyrelsen (SST). "Health Risks of PCB in the Indoor Climate in Denmark." SST.dk.[Link]

-

Schuetz EG, et al. "Highly Chlorinated PCBs Inhibit the Human Xenobiotic Response Mediated by the Steroid and Xenobiotic Receptor (SXR)." Environmental Health Perspectives.[Link]

-

Nong A, et al. "Integrating Data Gap Filling Techniques: A Case Study Predicting TEFs for Neurotoxicity TEQs to Facilitate the Hazard Assessment of Polychlorinated Biphenyls." Regulatory Toxicology and Pharmacology.[Link]

-

Barrett H, et al. "Nontargeted Screening of Aryl Hydrocarbon Receptor Agonists in Endangered Beluga Whales." Environmental Science: Processes & Impacts.[Link]

-

International Agency for Research on Cancer (IARC). "Polychlorinated Biphenyls and Polybrominated Biphenyls." IARC Monographs.[Link]

Sources

Application Notes and Protocols for the Extraction of 2,2',3,3',4,4',6,6'-Octachlorobiphenyl (PCB 202) from Biological Tissues

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that have garnered significant scientific and regulatory attention due to their environmental persistence, bioaccumulation, and toxicological effects. Among the 209 PCB congeners, 2,2',3,3',4,4',6,6'-octachlorobiphenyl (PCB 202) is a highly chlorinated congener of interest. Its presence in biological tissues serves as a key indicator of environmental contamination and potential health risks. Accurate and reliable quantification of PCB 202 in complex biological matrices is paramount for toxicological studies, environmental monitoring, and human health risk assessments.

This comprehensive guide provides detailed application notes and validated protocols for the extraction of PCB 202 from biological tissues. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established scientific principles and field-proven methodologies.

Physicochemical Properties of 2,2',3,3',4,4',6,6'-Octachlorobiphenyl (PCB 202)

A thorough understanding of the physicochemical properties of PCB 202 is fundamental to developing and optimizing extraction and analytical methods. As a highly chlorinated biphenyl, PCB 202 is characterized by its low water solubility and high lipophilicity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂Cl₈ | [1][2] |

| Molecular Weight | 429.8 g/mol | [1][2] |

| Log Kow (Octanol-Water Partition Coefficient) | ~7.7 - 8.2 | [1][2] |

| Water Solubility | Very Low | [3] |

The high Log Kow value signifies a strong affinity for fatty tissues, leading to its bioaccumulation in organisms.[4] This lipophilic nature dictates the choice of organic solvents and the necessity of robust cleanup procedures to remove co-extracted lipids, which can interfere with subsequent analysis.[5][6]

Core Principles of Extraction from Biological Tissues

The extraction of PCB 202 from biological tissues is a multi-step process designed to efficiently isolate the analyte from a complex matrix while minimizing interferences. The overall workflow can be visualized as follows:

Caption: General workflow for the extraction and analysis of PCB 202 from biological tissues.

The quantitation of PCBs in biological samples typically involves three main stages: solvent-based extraction from the sample matrix, cleanup of the extract to remove impurities, and finally, quantification using a gas chromatograph (GC) with a suitable detector.[5]

Recommended Extraction Protocols

The choice of extraction method depends on factors such as the nature of the biological tissue, the required sample throughput, and the available instrumentation. Here, we detail two widely accepted and robust methods: Pressurized Liquid Extraction (PLE) and traditional Soxhlet extraction.

Protocol 1: Pressurized Liquid Extraction (PLE)

PLE, also known as Accelerated Solvent Extraction (ASE®), is a highly efficient technique that utilizes elevated temperatures and pressures to reduce extraction times and solvent consumption.[6][7]

Instrumentation and Consumables:

-

Pressurized Liquid Extraction System

-

Extraction cells (e.g., 33 mL)

-

Cellulose or glass fiber filters

-

Diatomaceous earth or sand (pre-cleaned)

-

Extraction solvent: Hexane/Dichloromethane (1:1, v/v), pesticide grade or equivalent

-

Internal standards (e.g., labeled PCB congeners)

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 2-5 g of homogenized biological tissue.

-

Mix the tissue with a drying agent like anhydrous sodium sulfate or diatomaceous earth until a free-flowing powder is obtained. This step is crucial for efficient solvent penetration.

-

Spike the sample with an appropriate internal standard solution. The choice of internal standard is critical for accurate quantification and should ideally be a labeled analogue of the target analyte.

-

-

Extraction Cell Preparation:

-

Place a cellulose filter at the outlet of the extraction cell.

-

Add a layer of activated adsorbent, such as alumina or Florisil, to the bottom of the cell. This in-cell cleanup step helps to retain a significant portion of the co-extracted lipids.[6]

-

Transfer the prepared sample mixture into the extraction cell.

-

Top the sample with a small amount of diatomaceous earth or sand.

-

-

PLE Instrument Parameters:

-

Solvent: Hexane/Dichloromethane (1:1, v/v)

-

Temperature: 100-120 °C. Elevated temperatures increase solvent viscosity and enhance analyte desorption from the matrix.

-

Pressure: 1500-2000 psi. High pressure maintains the solvent in its liquid state above its boiling point.

-

Static Time: 5-10 minutes. This allows for thorough diffusion of the solvent into the sample matrix.

-

Number of Cycles: 2-3. Multiple cycles ensure exhaustive extraction.

-

Flush Volume: 60% of cell volume.

-

Purge Time: 60-100 seconds.

-

-

Extract Collection:

-

Collect the extract in a pre-cleaned glass vial.

-

The collected extract is now ready for further cleanup and concentration.

-

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive extraction technique.[5] While it is more time and solvent-intensive than PLE, it remains a benchmark method for its efficiency.

Instrumentation and Consumables:

-

Soxhlet extraction apparatus (condenser, thimble, flask)

-

Heating mantle

-

Extraction thimbles (cellulose)

-

Extraction solvent: Hexane/Acetone (1:1, v/v) or Hexane/Dichloromethane (1:1, v/v)

-

Anhydrous sodium sulfate

-

Internal standards

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare the tissue sample as described in the PLE protocol (Step 1).

-

Transfer the sample-drying agent mixture into a cellulose extraction thimble.

-

-

Soxhlet Apparatus Setup:

-

Place the thimble inside the Soxhlet extractor.

-

Add the extraction solvent to the round-bottom flask, along with a few boiling chips.

-

Assemble the Soxhlet apparatus and connect the condenser to a water source.

-

-

Extraction:

-

Heat the flask using a heating mantle to initiate solvent evaporation and cycling.

-

Allow the extraction to proceed for 6-24 hours. The duration depends on the lipid content and sample size. The continuous cycling of fresh solvent ensures exhaustive extraction.

-

-

Extract Collection and Concentration:

-

After extraction, allow the apparatus to cool.

-

Carefully dismantle the setup and transfer the extract to a Kuderna-Danish (K-D) concentrator or a rotary evaporator.

-

Concentrate the extract to a small volume (approximately 1-2 mL).

-

Extract Cleanup: A Critical Step for High-Quality Data

Biological tissue extracts are rich in lipids and other co-extractives that can interfere with chromatographic analysis and damage the analytical column. Therefore, a thorough cleanup procedure is mandatory.

Caption: Detailed workflow for the cleanup of biological tissue extracts containing PCBs.

Gel Permeation Chromatography (GPC)

GPC is a size-exclusion chromatography technique that effectively separates large molecules like lipids from smaller analytes like PCBs.

Protocol:

-

Concentrate the raw extract to 1-5 mL.

-

Load the extract onto a GPC column (e.g., Bio-Beads S-X3).

-

Elute with an appropriate mobile phase (e.g., Dichloromethane/Cyclohexane).

-

Collect the fraction containing the PCBs, which elute after the larger lipid molecules.

Adsorption Chromatography

Adsorption chromatography using materials like silica gel, Florisil, and alumina is used to further remove interferences and to fractionate the extract.[5][8] A combination of these adsorbents is often used for optimal cleanup.[8]

Silica Gel Column Cleanup:

-

Prepare a glass column packed with activated silica gel.

-

Apply the concentrated extract to the top of the column.

-

Elute with a non-polar solvent like hexane to collect the PCB fraction. Polar interferences will be retained on the column.

-

Acid-modified silica gel can be used to retain and degrade lipids and other biogenic interferences.[9]

Florisil Column Cleanup: Florisil is particularly effective at separating PCBs from certain pesticides.[5][10]

-

Pack a column with activated Florisil.

-

Apply the extract from the silica gel cleanup.

-

Elute with solvents of increasing polarity to fractionate the compounds. PCBs are typically eluted with hexane.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of PCB congeners.[5][11] GC-MS/MS (tandem mass spectrometry) offers even greater selectivity and sensitivity, which is crucial for detecting trace levels of PCBs in complex matrices.[12][13]

Recommended GC-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| GC Column | Low-polarity capillary column (e.g., DB-5ms, HT-8) | Provides good separation of PCB congeners.[14] |

| Injector | Splitless or Pulsed Splitless | Maximizes the transfer of analyte onto the column for trace analysis. |

| Injector Temperature | 250-280 °C | Ensures efficient volatilization of the high-boiling point PCB 202. |

| Carrier Gas | Helium or Hydrogen | |

| Oven Program | Start at a low temperature (e.g., 100 °C), ramp to a high final temperature (e.g., 320 °C) | Allows for the separation of a wide range of PCB congeners. |

| MS Ionization | Electron Ionization (EI) | Standard ionization technique for PCBs. |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM and MRM provide high selectivity and sensitivity for target analyte detection.[13] |

Quantification: Quantification is performed using the internal standard method. A calibration curve is generated using a series of standards containing known concentrations of PCB 202 and the internal standard. The response factor of the analyte relative to the internal standard is used to calculate the concentration in the unknown samples.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for generating reliable and defensible data. Key QA/QC measures include:

-

Method Blanks: A method blank (an empty sample vessel carried through the entire analytical process) should be analyzed with each batch of samples to assess for laboratory contamination.

-

Matrix Spikes: A known amount of the analyte is added to a sample before extraction to determine the recovery of the method in that specific matrix.

-

Laboratory Control Samples (LCS): A certified reference material or a spiked blank is analyzed to monitor the overall performance of the analytical method.

-

Internal Standards: Added to every sample, blank, and standard to correct for variations in extraction efficiency and instrument response.

Conclusion

The accurate determination of 2,2',3,3',4,4',6,6'-octachlorobiphenyl in biological tissues requires a meticulous and well-validated analytical approach. The protocols and guidelines presented in this document provide a comprehensive framework for achieving high-quality data. The choice of extraction and cleanup methods should be tailored to the specific research objectives and laboratory capabilities. By adhering to these protocols and implementing a rigorous QA/QC program, researchers can confidently generate data that is both accurate and reproducible, contributing to a better understanding of the environmental fate and toxicological impact of this important PCB congener.

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. EPA. Retrieved from [Link]

-

ESSLAB. (n.d.). Appropriate use of EPA Methods 8082 and 1668. Retrieved from [Link]

-

Washington State Department of Ecology. (2015). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Retrieved from [Link]

-

National Research Council. (2001). A Risk-Management Strategy for PCB-Contaminated Sediments. The National Academies Press. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. EPA. Retrieved from [Link]

-

Sandanger, M., et al. (2011). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction. Journal of Chromatography A, 1218(46), 8345-8351. Retrieved from [Link]

-

Polo, M., et al. (2005). Optimized cleanup methods of organic extracts for the determination of organic pollutants in biological samples. Journal of Chromatography A, 1094(1-2), 16-24. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',3,3',4,5',6,6'-Octachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,2',3,3',4,4',6-Heptachlorobiphenyl Properties. EPA. Retrieved from [Link]

-

Shelepchikov, A., et al. (2019). Solid phase extraction of PCDDs/PCDFs and dioxin-like PCBs from edible oils and fats. Chemosphere, 231, 20-24. Retrieved from [Link]

-

Federal Register. (2021). Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',3,3',4,4',5,6'-Octachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Purdue University. (n.d.). Measuring PCBs in Fish Tissue Using Solid Phase Microextraction (SPME). Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2021). A review on gas chromatography-mass spectrometry (gc-ms). Retrieved from [Link]

-

Peak Scientific. (2015). GC-MS/MS analysis of PAH and PCB in environmental samples. Retrieved from [Link]

-

protocols.io. (2025). Extraction of PCB18 (2,2',5-Trichlorobiphenyl) and Its Hydroxylated Metabolites from Animal Tissues v2. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Chemical and Physical Information. ATSDR. Retrieved from [Link]

-

Scribd. (n.d.). PCB by GCMS.pdf. Retrieved from [Link]

-

O'Keefe, P. W., et al. (1997). Separation of extracts from biological tissues into polycyclic aromatic hydrocarbon, polychlorinated biphenyl and polychlorinated dibenzo-p-dioxin/polychlorinated dibenzofuran fractions prior to analysis. Journal of Chromatography A, 771(1-2), 169-179. Retrieved from [Link]

-

Hiroshima City Institute of Public Health. (n.d.). Study on the analysis method of PCBs by quadrupole GC/MS (Part 2). Retrieved from [Link]

-

International Journal of Scientific & Engineering Research. (2023). Solid Phase Extraction and Its Possible Application in the Pre-Analysis of Organochlorines (OCs) and Polychlorinated Biphenyl (PCBs) Using Different Solvent Variables. Retrieved from [Link]

-

Tapie, N., et al. (2008). Fast and efficient extraction methods for the analysis of polychlorinated biphenyls and polybrominated diphenyl ethers in biological matrices. Analytical and Bioanalytical Chemistry, 391(6), 2149-2157. Retrieved from [Link]

Sources

- 1. 2,2',3,3',4,5',6,6'-Octachlorobiphenyl | C12H2Cl8 | CID 38410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2',3,3',4,4',5,6'-Octachlorobiphenyl | C12H2Cl8 | CID 39253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. purdue.edu [purdue.edu]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

- 10. Solid Phase Extraction and Its Possible Application in the Pre-Analysis of Organochlorines (OCs) and Polychlorinated Biphenyl (PCBs) Using Different Solvent Variables | European Journal of Science, Innovation and Technology [ejsit-journal.com]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. gcms.cz [gcms.cz]

- 13. peakscientific.com [peakscientific.com]

- 14. scribd.com [scribd.com]

sample preparation methods for 2,2',3,3',4,4',6,6'-Octachlorobiphenyl environmental monitoring

Application Note: Trace-Level Sample Preparation and Extraction Methodologies for 2,2',3,3',4,4',6,6'-Octachlorobiphenyl (PCB-197) in Environmental Matrices

Scientific Context & Rationale

2,2',3,3',4,4',6,6'-Octachlorobiphenyl (IUPAC PCB-197, CAS: 33091-17-7) is a highly chlorinated, sterically hindered congener characterized by extreme environmental persistence and lipophilicity[1]. Because the manufacturing of polychlorinated biphenyls (PCBs) was banned in the late 1970s, environmental monitoring now focuses on "weathered" PCBs that have undergone extensive environmental partitioning[2]. Monitoring PCB-197 requires ultra-trace detection capabilities—often in the picogram-per-liter (pg/L) range for water and nanogram-per-kilogram (ng/kg) range for soils and tissues[3].

To achieve these detection limits, laboratories rely on high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) as outlined in EPA Method 1668C, or low-resolution GC/MS in Selected Ion Monitoring (SIM) mode as per EPA Method 1628[1][3]. However, the analytical instrument is only as effective as the sample preparation workflow. The protocols detailed below are engineered to isolate PCB-197 from complex matrices while systematically eliminating biogenic and anthropogenic interferences.

Mechanistic Causality in Workflow Design

A robust sample preparation workflow is not merely a sequence of steps, but a carefully orchestrated manipulation of physical chemistry. The following principles dictate the experimental choices in this application note:

-

Isotope Dilution as a Self-Validating System: Environmental extractions are inherently lossy due to aggressive cleanup steps. By spiking the raw sample with a 13C12 -labeled PCB-197 surrogate prior to any extraction, the protocol becomes self-validating[3]. The labeled surrogate mimics the exact thermodynamic and kinetic behavior of native PCB-197. If the final recovery of the surrogate falls outside the acceptable EPA criteria (typically 25% to 150%), the extraction is flagged as invalid, ensuring absolute trustworthiness of the quantitative data[1][3].

-

Solvent Selection (Thermodynamic Partitioning): Dichloromethane (DCM) and hexane are utilized as primary extraction solvents. DCM provides the necessary dipole moment to penetrate the pores of solid matrices (like soils) during Soxhlet extraction, while hexane is ideal for Liquid-Liquid Extraction (LLE) of aqueous samples due to its immiscibility with water and high affinity for the hydrophobic PCB-197[4].

-

Destructive Cleanup (Acid Silica): PCB-197 is highly resistant to strong acids. We exploit this chemical inertness by treating the extract with concentrated sulfuric acid-impregnated silica gel. The acid exothermically oxidizes and destroys biogenic lipids, humic acids, and reactive organic matter, leaving the PCB-197 intact[5].

-

Keeper Solvents (Volatility Control): During the final nitrogen blow-down step, the extract is solvent-exchanged into nonane. Nonane has a high boiling point (151°C), acting as a "keeper" solvent that prevents the volatilization of PCB-197 when the extract is concentrated down to a 50 µL final volume[5].

Quantitative Method Performance

The following table summarizes the validated extraction parameters, expected Method Detection Limits (MDLs), and quality control recovery limits for PCB-197 across various environmental matrices based on EPA Method 1668C and modern GC-MS/MS adaptations[3][5].

| Parameter | Aqueous Samples (<1% Solids) | Solid / Sediment Samples | Tissue / Biosolids |

| Extraction Technique | Separatory Funnel LLE | Soxhlet Extraction | Homogenization + Soxhlet |

| Primary Solvents | Dichloromethane / Hexane | DCM / Hexane (1:1 v/v) | DCM / Hexane (1:1 v/v) |

| Standard Sample Size | 1.0 Liter | 10 g (dry weight equivalent) | 10 g |

| Estimated MDL (PCB-197) | 10 – 30 pg/L | 15 – 95 ng/kg | 50 – 100 ng/kg |

| Surrogate Recovery Limits | 25% – 150% | 25% – 150% | 25% – 150% |

| Instrumental Analysis | HRGC/HRMS or GC-MS/MS | HRGC/HRMS or GC-MS/MS | HRGC/HRMS or GC-MS/MS |

Self-Validating Extraction Protocols

Protocol A: Aqueous Matrix Extraction (Liquid-Liquid Extraction)

Target: Surface water, groundwater, and wastewater containing <1% solids.

-

Sample Aliquoting & Spiking: Transfer exactly 1.0 L of the aqueous sample into a pre-cleaned 2 L glass separatory funnel. Immediately spike the sample with 1.0 mL of the 13C12 -labeled PCB-197 surrogate standard solution (e.g., 2 ng/mL) to establish the baseline for recovery correction[1][3].

-

Primary Extraction: Add 60 mL of Dichloromethane (DCM) to the separatory funnel. Shake vigorously for 2 minutes, venting periodically to release vapor pressure. Allow the organic and aqueous phases to separate for a minimum of 10 minutes[4].

-

Phase Collection: Drain the lower organic (DCM) layer through a glass funnel packed with anhydrous sodium sulfate (to strip residual water) into a 500 mL boiling flask[4].

-

Exhaustive Extraction: Repeat the extraction process (Steps 2 and 3) two additional times using fresh 60 mL aliquots of DCM. Combine all organic extracts in the boiling flask.

-

Concentration & Solvent Exchange: Attach the boiling flask to a rotary evaporator set to a 30°C water bath. Concentrate the extract to approximately 5 mL. Add 50 mL of hexane and re-concentrate to 5 mL to completely exchange the solvent from DCM to hexane, preparing it for normal-phase cleanup[4].

Protocol B: Solid & Sediment Matrix Extraction (Soxhlet)

Target: Soils, sediments, and biosolids containing >1% solids.

-

Homogenization: Weigh 10 g (dry weight equivalent) of the solid sample. Blend the sample thoroughly with 10-20 g of anhydrous sodium sulfate until a dry, free-flowing powder is achieved. This prevents water from forming a barrier against the extraction solvent.

-

Spiking: Spike the homogenized powder directly with the 13C12 -labeled PCB-197 surrogate standard[5].

-

Soxhlet Extraction: Transfer the spiked mixture into a pre-extracted glass or cellulose thimble. Place the thimble in a Soxhlet apparatus and extract with 300 mL of a DCM:Hexane (1:1, v/v) mixture for 16 to 24 hours. Ensure the heating mantle is adjusted to achieve a reflux rate of 4 to 6 cycles per hour[5].

-

Extract Concentration: Cool the extract and concentrate it to 5 mL using a rotary evaporator, followed by a solvent exchange to pure hexane as described in Protocol A.

Protocol C: Universal Extract Cleanup & Final Preparation

To be performed on extracts from both Protocol A and Protocol B prior to injection.

-

Acid Silica Gel Cleanup (Lipid/Organics Removal): Pack a glass chromatography column with 5 g of acid-impregnated silica gel (40% w/w H2SO4 ). Load the 5 mL hexane extract onto the column. Elute with 50 mL of hexane. The sulfuric acid will destructively oxidize biogenic interferences, while the chemically inert PCB-197 elutes quantitatively[5].

-

Florisil Column Cleanup (Polar POPs Removal): To separate PCB-197 from co-extracted polar pesticides, pass the concentrated eluate through a Florisil column. Elute with hexane and collect the fraction containing the PCBs[1].

-

Final Concentration (Keeper Solvent Addition): Transfer the cleaned extract to a conical concentrator tube. Add 50 µL of nonane to act as a high-boiling keeper solvent. Evaporate the hexane under a gentle stream of ultra-pure nitrogen until the volume reaches exactly 50 µL[5].

-

Internal Standard Spiking: Just prior to GC-HRMS analysis, spike the 50 µL extract with a non-extracted internal standard (e.g., 13C12 -PCB-178) to calculate the absolute recovery of the initial surrogate, thereby validating the entire preparation system[1].

Process Visualization

Workflow for PCB-197 extraction and cleanup from environmental matrices prior to GC-HRMS analysis.

References

- EPA "Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS - EPA". epa.gov.

- EPA "Method 1628 Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue - EPA". epa.gov.

- Pragolab "AN000561 Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS - Pragolab". pragolab.cz.

- SCCWRP "Application of a static solid-phase microextraction procedure combined with liquid-liquid extraction to determine poly(dimethyl) - SCCWRP FTP". sccwrp.org.

- Federal Register "6560-50-P ENVIRONMENTAL PROTECTION AGENCY 40 CFR Part 136[EPA-HQ-OW-2024-0328 - Federal Register". federalregister.gov.

Sources

improving recovery rates for 2,2',3,3',4,4',6,6'-Octachlorobiphenyl during lipid extraction

Technical Support Center: Analysis of 2,2',3,3',4,4',6,6'-Octachlorobiphenyl (PCB 202)

Welcome to the technical support resource for the analysis of 2,2',3,3',4,4',6,6'-Octachlorobiphenyl (PCB 202) in high-lipid matrices. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the recovery of this specific, highly-chlorinated congener. Lipids present a significant challenge due to their co-extraction with lipophilic compounds like PCBs, leading to matrix effects, instrumental contamination, and suppressed analyte recovery.[1][2]

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you optimize your analytical workflow and achieve reliable, high-recovery results.

Frequently Asked Questions (FAQs)

Q1: What is 2,2',3,3',4,4',6,6'-Octachlorobiphenyl (PCB 202) and why is it difficult to analyze?

2,2',3,3',4,4',6,6'-Octachlorobiphenyl is a specific congener of polychlorinated biphenyls (PCBs), identified by the number 202.[3][4][5] PCBs are a class of synthetic organic compounds that are persistent in the environment and bioaccumulate in fatty tissues.[6] PCB 202 is a highly chlorinated biphenyl, meaning it has eight chlorine atoms. Its high degree of chlorination results in very high lipophilicity (love for fats) and a non-polar nature. This property makes it prone to co-extraction with lipids from biological samples, which complicates its isolation and accurate quantification.[1][2]

Q2: Why do lipids interfere with PCB 202 recovery and analysis?

Lipids are a major source of interference in the analysis of persistent organic pollutants (POPs) for several reasons:

-

Co-extraction: Due to their similar non-polar nature, lipids are easily extracted along with PCB 202 using common organic solvents.[1][7]

-

Matrix Effects: High concentrations of lipids in the final extract can suppress the signal of the target analyte (PCB 202) in analytical instruments like Gas Chromatograph-Mass Spectrometers (GC-MS).

-

Instrument Contamination: Injecting extracts with high lipid content can contaminate the GC injection port and column, leading to poor chromatographic performance and requiring frequent maintenance.[8]

-

Overwhelming Cleanup Columns: The sheer quantity of lipids can exceed the capacity of traditional cleanup materials like silica or Florisil, leading to incomplete removal and breakthrough of interferences.[1]

Q3: What are typical extraction methods for PCBs from fatty tissues?

Commonly used methods include Soxhlet extraction, Pressurized Liquid Extraction (PLE), and modifications of the Bligh-Dyer or Folch methods.[9][10][11][12]

-

Soxhlet Extraction: A classic, robust method involving continuous extraction with a solvent like a hexane/acetone mixture. It is effective but time-consuming and uses large solvent volumes.[9][10]

-

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A modern technique that uses elevated temperatures and pressures to extract analytes faster and with less solvent.[13][14] This method can also incorporate in-cell cleanup steps.[15]

-

Bligh-Dyer/Folch Methods: These are liquid-liquid extraction techniques originally developed for total lipid determination, using a chloroform/methanol/water system.[11][16][17] While effective for lipids, they require modifications and significant downstream cleanup for trace analyte recovery.

Q4: What is a "good" recovery rate for PCB 202?

Acceptable recovery rates are defined by regulatory methods and internal laboratory quality control standards. For instance, US EPA Method 1668C, which deals with chlorinated biphenyl congeners in various matrices, specifies acceptance criteria for labeled compounds.[1] Generally, for isotope-labeled standards, recoveries between 70% and 130% are often considered acceptable, but this can vary.[18] Consistently achieving recoveries within your laboratory's established limits is key to data quality.

Troubleshooting Guide: Improving PCB 202 Recovery

This section addresses specific problems encountered during the analysis of PCB 202 in high-lipid samples.

Problem 1: My recovery of the PCB 202 surrogate/internal standard is consistently low (<50%).

Low recovery is often a multi-faceted problem stemming from inefficient extraction or loss of analyte during the cleanup phase. This troubleshooting workflow will guide you through diagnosing the issue.

Caption: Troubleshooting workflow for low PCB 202 recovery.

Detailed Answer & Solutions:

A. Inefficient Initial Extraction

The high lipophilicity of PCB 202 means it is tightly bound within the lipid matrix. Your extraction solvent and technique must be robust enough to break these interactions.

-

Solution 1: Optimize Your Extraction Solvent. For PCBs, a mixture of a non-polar and a moderately polar solvent is often effective. Hexane is excellent for dissolving non-polar compounds, while a solvent like dichloromethane (DCM) or acetone helps penetrate the sample matrix.[9] For Pressurized Liquid Extraction (PLE), solvents like n-heptane or hexane/DCM mixtures have shown good results.[13][19]

Table 1: Common Solvents for PCB Extraction

Solvent/Mixture Polarity Index Boiling Point (°C) Key Characteristics n-Hexane 0.1 69 Excellent for non-polar analytes, but may be inefficient alone for complex matrices. Dichloromethane (DCM) 3.1 40 More polar; improves penetration into tissue matrices. Often used in mixtures. Acetone 5.1 56 Used to disrupt matrix and dehydrate sample. Often used in mixtures (e.g., Hexane:Acetone). Hexane:DCM (1:1) ~1.6 ~50-60 A common, effective mixture for a broad range of POPs, including PCBs.[9] | n-Heptane | 0.1 | 98 | Higher boiling point, suitable for higher temperature extractions (PLE).[19] |

-